molecular formula C39H62O12 B14116800 1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate CAS No. 85237-79-2

1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate

Cat. No.: B14116800
CAS No.: 85237-79-2
M. Wt: 722.9 g/mol
InChI Key: WIWYZLRRXAPANW-FAAZUINSSA-N
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Description

1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate is a complex organic compound with the molecular formula C39H62O12. It is known for its unique chemical structure, which includes multiple ester groups and a maleate backbone. This compound is often used in various industrial applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate typically involves the esterification of maleic anhydride with 1,2,3-propanetriol (glycerol) and 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:

Maleic Anhydride+Glycerol+2-Ethylhexanol1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate\text{Maleic Anhydride} + \text{Glycerol} + \text{2-Ethylhexanol} \rightarrow \text{this compound} Maleic Anhydride+Glycerol+2-Ethylhexanol→1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and diols.

    Substitution: Amides, thioesters, and other substituted derivatives.

Scientific Research Applications

1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Explored for its role in developing biodegradable polymers for medical implants and devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of 1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release 2-ethylhexanol and maleic acid derivatives, which can further participate in biochemical pathways. The compound’s ability to form stable complexes with other molecules makes it useful in drug delivery and polymer chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-ethylhexyl) trimellitate: Similar in structure but contains a trimellitate backbone instead of a maleate backbone.

    Tris(2-ethylhexyl) citrate: Contains a citrate backbone and is used as a plasticizer in various applications.

Uniqueness

1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate is unique due to its maleate backbone, which imparts distinct chemical properties such as enhanced reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials with specific chemical characteristics.

Properties

CAS No.

85237-79-2

Molecular Formula

C39H62O12

Molecular Weight

722.9 g/mol

IUPAC Name

(1E,18E)-10-[(E)-7,8-dicarboxy-5-ethyloct-7-enyl]-4,16-diethylnonadeca-1,18-diene-1,2,18,19-tetracarboxylic acid

InChI

InChI=1S/C39H62O12/c1-4-27(21-31(37(46)47)24-34(40)41)15-9-7-11-18-30(20-14-13-17-29(6-3)23-33(39(50)51)26-36(44)45)19-12-8-10-16-28(5-2)22-32(38(48)49)25-35(42)43/h24-30H,4-23H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/b31-24+,32-25+,33-26+

InChI Key

WIWYZLRRXAPANW-FAAZUINSSA-N

Isomeric SMILES

CCC(C/C(=C\C(=O)O)/C(=O)O)CCCCCC(CCCCC(C/C(=C\C(=O)O)/C(=O)O)CC)CCCCCC(C/C(=C\C(=O)O)/C(=O)O)CC

Canonical SMILES

CCC(CCCCCC(CCCCCC(CC)CC(=CC(=O)O)C(=O)O)CCCCC(CC)CC(=CC(=O)O)C(=O)O)CC(=CC(=O)O)C(=O)O

Origin of Product

United States

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